

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Phenylthiophene-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of **5-Phenylthiophene-2-carbaldehyde**, a key intermediate in organic synthesis with applications in pharmaceuticals and materials science.

Core Physicochemical Properties

5-Phenylthiophene-2-carbaldehyde is a solid, aromatic compound valued for its unique properties that make it a versatile building block in the synthesis of more complex molecules.^[1] Its thiophene ring structure is a notable feature, contributing to the biological activity of various derivatives.^[1]

Quantitative Data Summary

For ease of comparison, the key physicochemical data for **5-Phenylthiophene-2-carbaldehyde** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₈ OS	[2][3][4]
Molecular Weight	188.25 g/mol	[2][3][5]
CAS Number	19163-21-4	[2][3][4]
Appearance	White to orange to green crystalline powder	[1]
Melting Point	91-95 °C	[1][2][3]
Boiling Point	203 °C at 16 mmHg	[1]
Topological Polar Surface Area	45.3 Å ²	[5]
Complexity	175	[5]

Spectral and Analytical Data

Spectroscopic data is crucial for the identification and characterization of **5-Phenylthiophene-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full spectra are not publicly available, ¹H NMR and ¹³C NMR are standard techniques for the structural elucidation of this compound. For a related compound, thiophene-2-carbaldehyde, the following NMR data is reported:

- ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H). [6]
- ¹³C NMR (101 MHz, CDCl₃): δ 183.1, 144.0, 136.5, 135.2, 128.4. [6]

Infrared (IR) Spectroscopy

The IR spectrum of **5-Phenylthiophene-2-carbaldehyde** would be expected to show a characteristic strong absorption for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1660-1680 cm⁻¹. [7] For the parent compound, thiophene-2-carbaldehyde, a C=O stretching vibration is reported at 1665 cm⁻¹. [8]

Experimental Protocols: Synthesis of Arylthiophene-2-carbaldehydes

Several synthetic routes are available for the preparation of **5-Phenylthiophene-2-carbaldehyde** and its derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity.

Suzuki-Miyaura Cross-Coupling

This is a powerful and widely used method for forming carbon-carbon bonds.

General Procedure:

- In a round-bottom flask, dissolve the bromo-thiophene-carbaldehyde (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a 4:1 mixture of a suitable solvent like toluene and water (10 mL).[\[9\]](#)
- Add a base, such as potassium phosphate (2.0 mmol), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[\[9\]](#)
- Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.[\[9\]](#)
- After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[\[9\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[9\]](#)
- Purify the crude product by column chromatography on silica gel.[\[9\]](#)

Vilsmeier-Haack Reaction

This reaction is a classic method for the formylation of electron-rich aromatic rings.

General Procedure:

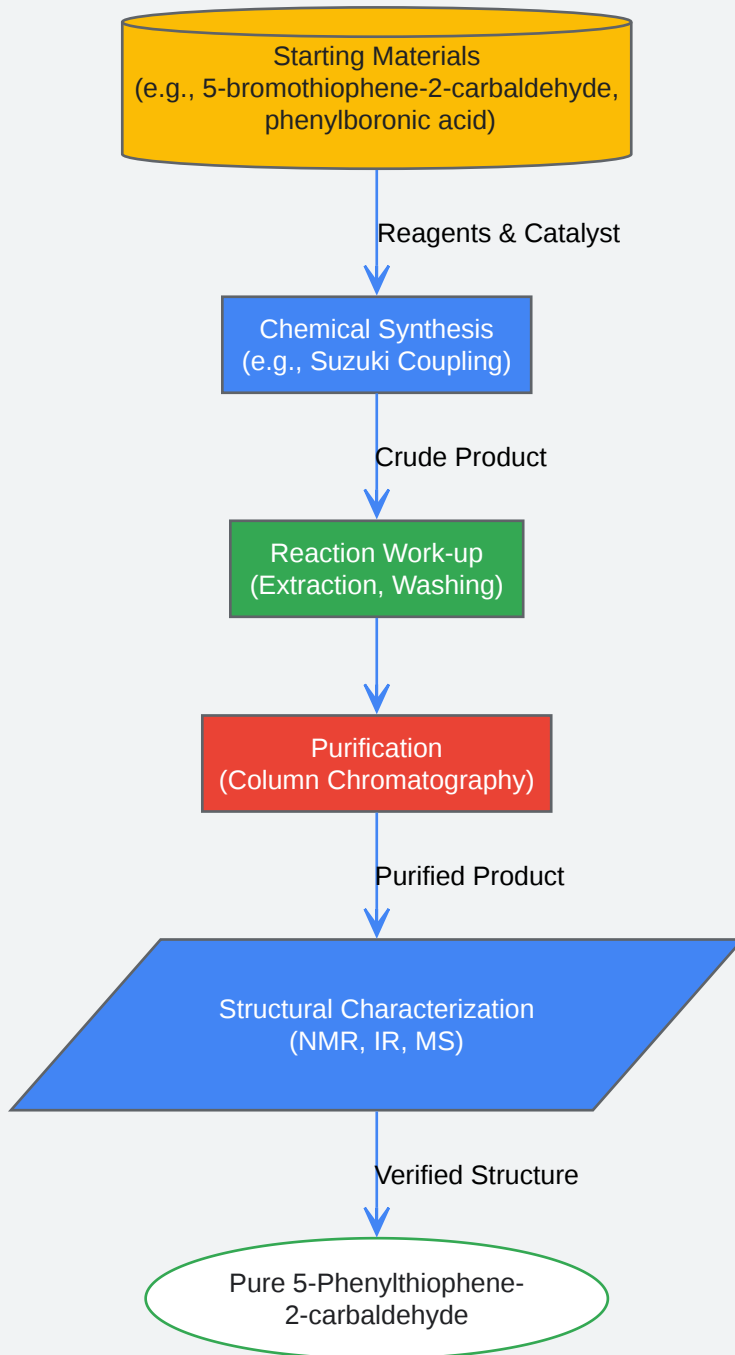
- To a solution of the arylthiophene (1.0 equiv) in N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5 equiv) at 0°C.[\[9\]](#)

- After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[\[7\]](#)
- Quench the reaction by pouring it into ice water.[\[7\]](#)
- Neutralize the mixture with a suitable base, such as sodium acetate or dilute sodium hydroxide.[\[7\]](#)[\[9\]](#)
- Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.[\[9\]](#)
- Concentrate the solution and purify the residue by column chromatography.[\[9\]](#)

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **5-Phenylthiophene-2-carbaldehyde**.

General Workflow for 5-Phenylthiophene-2-carbaldehyde

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